1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl-
Overview
Description
1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- is an organic compound with the molecular formula C25H25NO2 and a molecular weight of 371.484 g/mol . This compound is characterized by the presence of a diketone functional group, which is flanked by phenyl and dimethylaminophenyl groups. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the aldol condensation of a diketone with an aromatic aldehyde in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The diketone group can be oxidized to form carboxylic acids.
Reduction: The diketone can be reduced to form diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- involves its interaction with various molecular targets. The diketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with two phenyl groups attached to a carbonyl group.
Acetophenone: Contains a phenyl group attached to a carbonyl group.
Dibenzoylmethane: Contains two phenyl groups attached to a diketone.
Uniqueness
1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- is unique due to the presence of both phenyl and dimethylaminophenyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-26(2)23-15-13-19(14-16-23)22(17-24(27)20-9-5-3-6-10-20)18-25(28)21-11-7-4-8-12-21/h3-16,22H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZLAWVUBOIKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359739 | |
Record name | 1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103046-32-8 | |
Record name | 1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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